

A Comparative Spectroscopic Analysis of 1-(Bromophenyl)-2-hydroxyethan-1-one Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-hydroxyethan-1-one

Cat. No.: B1332072

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of ortho-, meta-, and para-isomers of 1-(Bromophenyl)-2-hydroxyethan-1-one.

This guide provides a comprehensive comparison of the spectroscopic data for the positional isomers of **1-(4-Bromophenyl)-2-hydroxyethan-1-one**, namely 1-(2-bromophenyl)-2-hydroxyethan-1-one (ortho-isomer), 1-(3-bromophenyl)-2-hydroxyethan-1-one (meta-isomer), and **1-(4-bromophenyl)-2-hydroxyethan-1-one** (para-isomer). The differentiation of these isomers is crucial in various fields, including medicinal chemistry and material science, where precise structural confirmation is paramount. This document summarizes key ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in structured tables and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables present a summary of the key spectroscopic data for the three positional isomers. This data is essential for the unambiguous identification and differentiation of each isomer.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
1-(2-Bromophenyl)-2-hydroxyethan-1-one	~7.8 (d)	Doublet	Aromatic H
	~7.6 (t)	Triplet	Aromatic H
	~7.4 (t)	Triplet	Aromatic H
	~7.3 (d)	Doublet	Aromatic H
	~4.9 (s)	Singlet	CH_2
	~3.5 (s, broad)	Singlet	OH
1-(3-Bromophenyl)-2-hydroxyethan-1-one	~8.0 (t)	Triplet	Aromatic H
	~7.8 (d)	Doublet	Aromatic H
	~7.7 (d)	Doublet	Aromatic H
	~7.3 (t)	Triplet	Aromatic H
	4.84 (s)	Singlet	CH_2
	3.69 (t)	Triplet	OH
1-(4-Bromophenyl)-2-hydroxyethan-1-one	7.86 (d, $J = 8.4$ Hz)	Doublet	2 Aromatic H
	7.65 (d, $J = 8.8$ Hz)	Doublet	2 Aromatic H
	4.12 (s)	Singlet	CH_2

Note: Some spectral data for the ortho- and para-isomers are predicted or based on closely related structures due to the limited availability of direct experimental spectra in the searched literature. The data for the meta-isomer is partially available from public repositories.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
1-(2-Bromophenyl)-2-hydroxyethan-1-one	~198	C=O
~138	Aromatic C-Br	
~134, ~132, ~129, ~128, ~122	Aromatic CH	
~68	CH ₂ OH	
1-(3-Bromophenyl)-2-hydroxyethan-1-one	~197	C=O
~137, ~133, ~130, ~127, ~123	Aromatic C	
~68	CH ₂ OH	
1-(4-Bromophenyl)-2-hydroxyethan-1-one	190.4	C=O
132.6, 132.2, 130.4, 129.3	Aromatic C	
30.4	CH ₂	

Note: The ^{13}C NMR data is based on a combination of available experimental data for the para-isomer and predicted values for the ortho- and meta-isomers.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm $^{-1}$)

Compound	ν (C=O)	ν (O-H)	ν (C-Br)	Aromatic C-H
1-(2-Bromophenyl)-2-hydroxyethan-1-one	~1690	~3400 (broad)	~650	~3000-3100
1-(3-Bromophenyl)-2-hydroxyethan-1-one	~1695	~3400 (broad)	~670	~3000-3100
1-(4-Bromophenyl)-2-hydroxyethan-1-one	~1685	~3400 (broad)	~680	~3000-3100

Note: The IR data is based on typical values for similar aromatic ketones and brominated compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z)
1-(2-Bromophenyl)-2-hydroxyethan-1-one	214/216 (isotope pattern)	183/185 ($[M-CH_2OH]^+$), 155/157, 77
1-(3-Bromophenyl)-2-hydroxyethan-1-one	214/216 (isotope pattern)	183/185 ($[M-CH_2OH]^+$), 155/157, 77
1-(4-Bromophenyl)-2-hydroxyethan-1-one	214/216 (isotope pattern)	183/185 ($[M-CH_2OH]^+$), 155/157, 77

Note: The characteristic bromine isotope pattern (^{19}Br and ^{81}Br in approximately 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.

Experimental Protocols

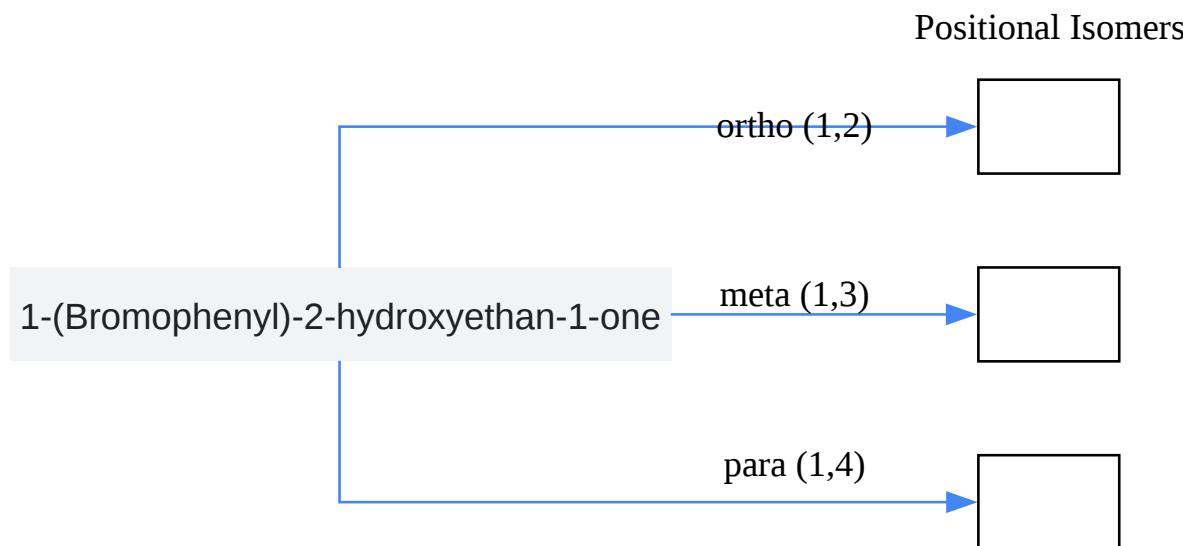
Standard protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.
 - For ^1H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a spectral width of 0 to 220 ppm is appropriate, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

- Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and characteristic fragment ions.


Visualization of Isomeric Relationships and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the structural relationships between the isomers and a typical workflow for their spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Structural relationship of ortho-, meta-, and para-isomers.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-(Bromophenyl)-2-hydroxyethan-1-one Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332072#spectroscopic-data-comparison-for-1-4-bromophenyl-2-hydroxyethan-1-one-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com